molecular formula C13H16O2 B3386144 2-(1-Phenylcyclopentyl)acetic acid CAS No. 70239-29-1

2-(1-Phenylcyclopentyl)acetic acid

Cat. No.: B3386144
CAS No.: 70239-29-1
M. Wt: 204.26 g/mol
InChI Key: HQLHNHOWMVAWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Phenylcyclopentyl)acetic acid is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-(1-Phenylcyclopentyl)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the metabolism of fatty acids . These interactions can lead to the modulation of inflammatory responses. Additionally, this compound has been shown to bind to specific proteins, altering their conformation and activity. This binding can influence various biochemical pathways, including those related to inflammation and pain.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can modulate gene expression by affecting transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and immune responses. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit the activity of enzymes such as COX and LOX, leading to a reduction in the production of pro-inflammatory mediators . Additionally, this compound can activate or inhibit specific signaling pathways, resulting in changes in gene expression. For example, this compound can inhibit the activation of NF-κB, thereby reducing the expression of inflammatory cytokines.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal storage conditions, but it may degrade under extreme conditions such as high temperatures or exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory responses. Its stability and efficacy may decrease over time, necessitating careful handling and storage.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively reduce inflammation and pain without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including gastrointestinal irritation and liver toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, and further increases in dosage do not result in additional benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver through phase I and phase II metabolic reactions . Phase I reactions include oxidation and reduction, while phase II reactions involve conjugation with glucuronic acid or sulfate. These metabolic processes increase the compound’s solubility, facilitating its excretion from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in fatty acid metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components. These interactions can affect the compound’s localization and activity within the cell.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, where it exerts its effects . The localization of this compound can impact its activity and function, as it may interact with different biomolecules in various cellular environments.

Properties

IUPAC Name

2-(1-phenylcyclopentyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-12(15)10-13(8-4-5-9-13)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLHNHOWMVAWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70239-29-1
Record name 2-(1-phenylcyclopentyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(1-Phenylcyclopentyl)acetic acid
Reactant of Route 2
2-(1-Phenylcyclopentyl)acetic acid
Reactant of Route 3
Reactant of Route 3
2-(1-Phenylcyclopentyl)acetic acid
Reactant of Route 4
2-(1-Phenylcyclopentyl)acetic acid
Reactant of Route 5
2-(1-Phenylcyclopentyl)acetic acid
Reactant of Route 6
2-(1-Phenylcyclopentyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.